2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid
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Overview
Description
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is a chemical compound with potential applications in various scientific research fields. It is characterized by its unique structure, which includes an isopentyloxy group attached to a phenoxy ring, further connected to an acetamido group and an acetic acid moiety.
Mechanism of Action
Target of Action
The primary target of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is the enzyme COX-2 . COX-2, or Cyclooxygenase-2, plays a key role in converting arachidonic acid into prostaglandins . This makes it a significant target for treating inflammation .
Mode of Action
The compound interacts with COX-2 and inhibits its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation.
Pharmacokinetics
The compound’s effectiveness in reducing inflammation suggests that it has good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in inflammation . This is achieved through the inhibition of COX-2 and the subsequent decrease in prostaglandin production .
Preparation Methods
The synthesis of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with isopentyl alcohol under specific conditions to introduce the isopentyloxy group. The resulting compound undergoes further reactions to attach the acetamido group, followed by the introduction of the acetic acid moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenoxy and acetamido groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid include:
2-(2-(3-(Methoxy)phenoxy)acetamido)acetic acid: Differing by the presence of a methoxy group instead of an isopentyloxy group.
2-(2-(3-(Ethoxy)phenoxy)acetamido)acetic acid: Featuring an ethoxy group in place of the isopentyloxy group.
2-(2-(3-(Propoxy)phenoxy)acetamido)acetic acid: Containing a propoxy group instead of an isopentyloxy group. The uniqueness of this compound lies in its specific isopentyloxy group, which may confer distinct properties in terms of solubility, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[[2-[3-(3-methylbutoxy)phenoxy]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-11(2)6-7-20-12-4-3-5-13(8-12)21-10-14(17)16-9-15(18)19/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLHRZWCNDPCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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